![molecular formula C7H15NO B13494650 3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
3-[1-(Aminomethyl)cyclopropyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Aminomethyl)cyclopropyl]propan-1-ol is an organic compound with the molecular formula C7H15NO It features a cyclopropyl ring, an aminomethyl group, and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]propan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications.
化学反応の分析
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce various cyclopropylamines.
科学的研究の応用
3-[1-(Aminomethyl)cyclopropyl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]propan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the aminomethyl group.
Cyclopropylamine: Contains the cyclopropyl ring and amine group but lacks the propanol chain.
3-Cyclopropylpropan-1-ol: Similar structure but lacks the aminomethyl group.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]propan-1-ol is unique due to the presence of both the aminomethyl group and the propanol chain, which confer distinct chemical and biological properties
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
3-[1-(aminomethyl)cyclopropyl]propan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-6-7(3-4-7)2-1-5-9/h9H,1-6,8H2 |
InChIキー |
ORQVVESXUJPGHQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCCO)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
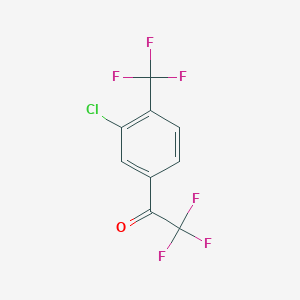
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
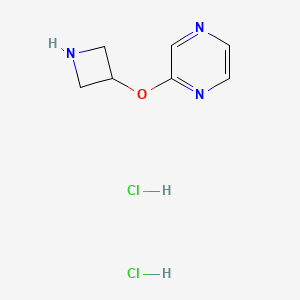
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)
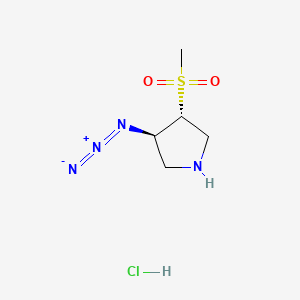
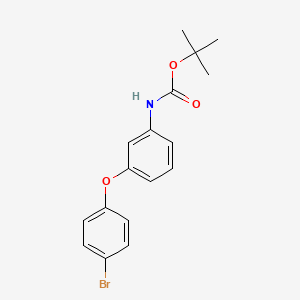
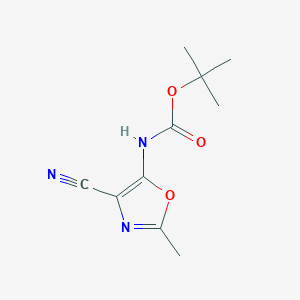
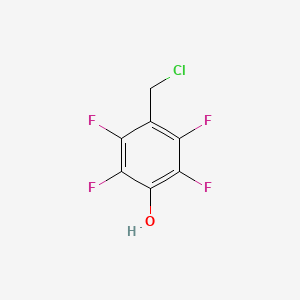
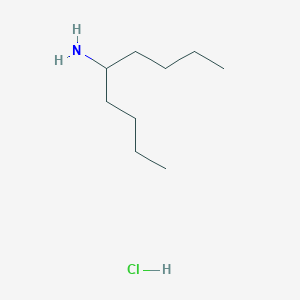
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)


